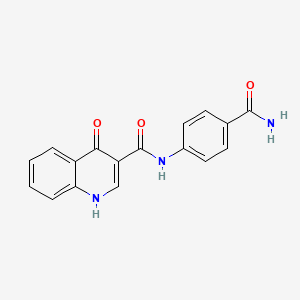
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Hydroxylamine hydrochloride, sodium acetate
Conditions: Mild heating
Reaction: Hydroxylation of quinoline ring
Industrial Production Methods
For industrial-scale production, the synthesis of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide is optimized for cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to minimize by-products and maximize yield.
作用機序
Target of Action
The primary target of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide Similar compounds have been evaluated for their inhibitory effects on certain cell lines .
Mode of Action
The exact mode of action of This compound It’s worth noting that the compound’s interaction with its targets could result in changes at the molecular level, affecting the function and behavior of the cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s plausible that the compound could interact with various biochemical pathways, leading to downstream effects that influence cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound It’s plausible that the compound could induce changes at the molecular and cellular levels, potentially influencing cell function and behavior .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the carbamoylphenyl group and the hydroxy group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
-
Step 1: Synthesis of Quinoline Core
Reagents: Aniline, glycerol, sulfuric acid
Conditions: Heating under reflux
Reaction: Formation of quinoline through the Skraup synthesis
化学反応の分析
Types of Reactions
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives
Reduction: Formation of N-(4-aminophenyl)-4-hydroxyquinoline-3-carboxamide
Substitution: Formation of nitro or halogenated quinoline derivatives
科学的研究の応用
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
類似化合物との比較
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide can be compared with other similar compounds, such as:
4-hydroxyquinoline-3-carboxamide: Lacks the carbamoylphenyl group, resulting in different chemical properties and biological activities.
N-(4-carbamoylphenyl)-quinoline-3-carboxamide:
4-hydroxyquinoline-3-carboxylic acid: Lacks the carbamoylphenyl group and has different solubility and stability properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRNKHNCBQZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)

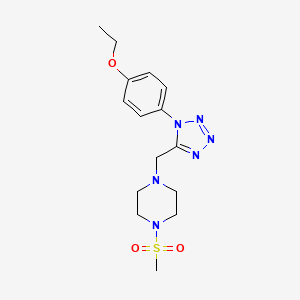
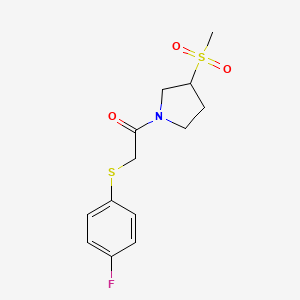
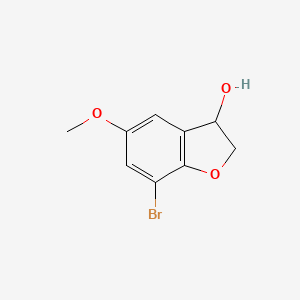
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)
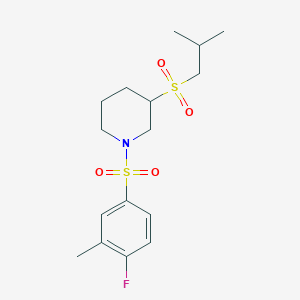
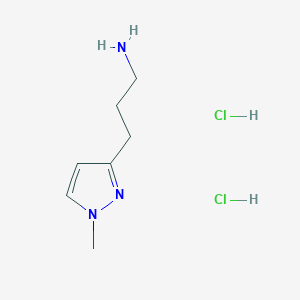
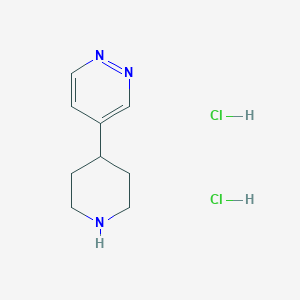
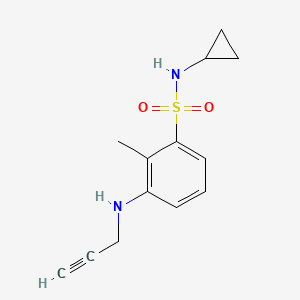

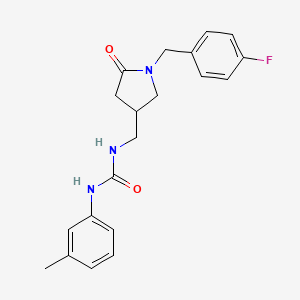
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2718998.png)
